molecular formula C21H26N2 B12321681 N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline

Cat. No.: B12321681
M. Wt: 306.4 g/mol
InChI Key: XXZVZICLUJKKAL-ZKEXVTLTSA-N
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Description

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups connected by a pentenylidene bridge

Preparation Methods

The synthesis of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with a suitable pentenylidene precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline can be compared with other similar compounds, such as:

    N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline: This compound has a similar structure but lacks the dimethyl groups on the phenyl rings.

    N,N’-(3-(3-(Triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline: This compound includes additional functional groups, such as triethoxysilyl groups, which may impart different properties and reactivity.

Properties

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]-2,6-dimethylaniline

InChI

InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-13,22H,1-6H3/b18-13+,23-19?

InChI Key

XXZVZICLUJKKAL-ZKEXVTLTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N/C(=C/C(=NC2=C(C=CC=C2C)C)C)/C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=CC(=NC2=C(C=CC=C2C)C)C)C

Origin of Product

United States

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